6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate, also known as MTT, is a commonly used compound in scientific research. It is a synthetic molecule that has been found to have various applications in the field of biochemistry and molecular biology.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Biomedical Applications
The synthetic versatility of thiazolyl and pyran derivatives, such as 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate, is highlighted in the development of compounds with potential biomedical applications. These compounds are synthesized through multi-component transformations involving thiazole and pyran cores. For instance, Ryzhkova et al. (2020) described an electrochemically induced transformation yielding compounds with significant biomedical relevance, particularly for the regulation of inflammatory diseases as demonstrated through docking studies (Ryzhkova, Y. E., Ryzhkov, F. V., & Elinson, M., 2020).
Antimicrobial and Anticancer Potential
Compounds structurally related to 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate have been synthesized and evaluated for their biological activities, including antibacterial and anticancer properties. For example, novel analogs involving benzothiazole moieties have shown promising antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at the effective concentrations against the bacterial strains, highlighting their potential as antibacterial agents (Palkar, M. et al., 2017). Moreover, compounds incorporating thiazole and pyrazole units have demonstrated significant anticancer activity, including against lung cancer cell lines, offering insights into the development of new therapeutic agents with enhanced efficacy (Hammam, A. G. et al., 2005).
Molecular Docking and Drug Design
The structural characteristics of thiazole-pyran derivatives allow for their application in molecular docking studies to explore interactions with biological targets. Such studies contribute to the drug design process by identifying potential binding affinities and mechanisms of action at the molecular level. For instance, substituted benzofuran and pyrazole derivatives have been synthesized and subjected to molecular docking studies, revealing their interactions with DNA GyrB, a well-established target in the development of novel therapeutics (Sanjeeva, P. et al., 2021).
Propiedades
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO4S2/c1-10-8-24-17(19-10)25-9-13-6-14(20)15(7-22-13)23-16(21)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALCAIHDCBBYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.